4-Iodomethyl benzoic acid tert-butyl ester
Overview
Description
4-Iodomethyl benzoic acid tert-butyl ester is a useful research compound. Its molecular formula is C12H15IO2 and its molecular weight is 318.15 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Ester Derivatives : The synthesis of 4-tert-butyl-benzoic acid methyl ester has been achieved using methanol and 4-tert-butyl benzoic acid with anhydrous iron trichloride as a catalyst, achieving a high yield of 92.5% under optimized conditions (Hu Wei, 2002).
Conversion to Acid Chlorides : The reaction of tert-butyl esters with thionyl chloride can lead to acid chlorides with yields over 89%. This method allows for selective conversion of tert-butyl esters to acid chlorides in the presence of other esters (Greenberg & Sammakia, 2017).
Molecular Structure Analysis : The molecular structure of 4-tert-butyl-π-(tricarbonylchromium)benzoic acid, a related compound, has been determined, providing insights into the structural characteristics of such compounds (Meurs & Koningsveld, 1974).
Catalysis and Reactions
Facile Synthesis of Amino Acid Derivatives : A facile method for synthesizing a variety of N-benzyloxycarbonyl-amino acid-tert-butyl ester derivatives has been described, offering a simple, cost-effective, and scalable process (Chevallet et al., 1993).
Ester Hydrolysis and Oxidative Degradation : Studies on the hydrolysis of tert-butyl esters of certain compounds and their oxidative degradation in the presence of copper salts and oxygen provide insights into the chemical behavior of these esters (Qi et al., 2016).
Biological and Pharmacological Aspects
Inhibition of Hepatic Gluconeogenesis and Lipogenesis : A study found that benzoic acid and p-tert-butylbenzoic acid inhibit glucose synthesis by hepatocytes and fatty acid synthesis, suggesting potential biochemical applications (McCune et al., 1982).
Structural and Vibrational Analysis : Detailed experimental and theoretical studies on the molecular structure and vibrational spectra of 3,5 di tert butyl 4 hydroxy benzoic acid, a structurally related compound, provide insights into the physicochemical properties of such compounds (Mathammal et al., 2016).
Advanced Synthesis Techniques
- Palladium-Catalyzed Synthesis : A novel protocol using palladium acetate and triphenylphosphine has been developed for synthesizing tert-butyl esters from boronic acids or boronic acid pinacol esters and di-t-butyl dicarbonate, achieving up to 94% yields (Li et al., 2014).
Properties
IUPAC Name |
tert-butyl 4-(iodomethyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15IO2/c1-12(2,3)15-11(14)10-6-4-9(8-13)5-7-10/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHZWMNUUKIDRQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=C(C=C1)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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